molecular formula C26H18ClN3 B12735242 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine CAS No. 103686-95-9

2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine

Cat. No.: B12735242
CAS No.: 103686-95-9
M. Wt: 407.9 g/mol
InChI Key: CKCNITSQKHLPLZ-UHFFFAOYSA-N
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Description

2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex organic compound with the molecular formula C26H18ClN3. It consists of 48 atoms, including 18 hydrogen atoms, 26 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom . The compound features a unique structure with multiple aromatic rings and a chlorine substituent, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves several steps. One of the methods includes treating an authentic precursor with chloroacetic acid and polyphosphoric acid (PPA). This reaction yields the desired compound along with other by-products . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the target compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include chloroacetic acid, polyphosphoric acid, and other organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the understanding of aromatic compounds and their behavior.

    Biology: Research may explore the biological activity of the compound, including its potential interactions with biological molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific sites on target molecules, potentially altering their function. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

2-Chloro-6,13-diphenyl-5H-dibenzo(d,h)(1,3,6)triazonine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of aromatic rings and substituents, which contribute to its distinct chemical and physical properties.

Properties

CAS No.

103686-95-9

Molecular Formula

C26H18ClN3

Molecular Weight

407.9 g/mol

IUPAC Name

2-chloro-6,13-diphenyl-12H-benzo[d][1,3,7]benzotriazonine

InChI

InChI=1S/C26H18ClN3/c27-20-15-16-22-21(17-20)25(18-9-3-1-4-10-18)28-23-13-7-8-14-24(23)30-26(29-22)19-11-5-2-6-12-19/h1-17,28H

InChI Key

CKCNITSQKHLPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)C5=CC=CC=C5)Cl

Origin of Product

United States

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